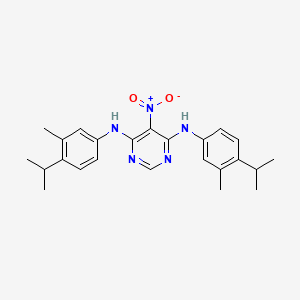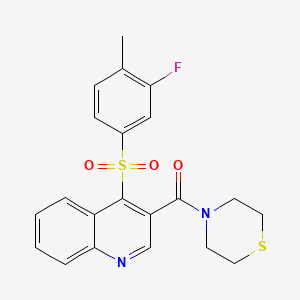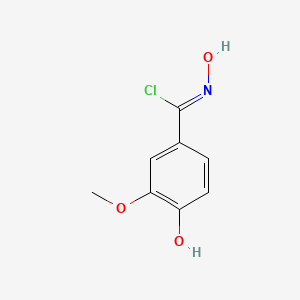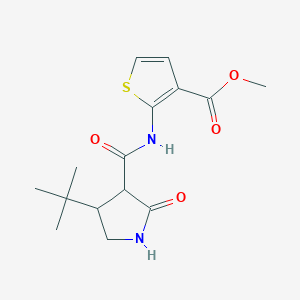![molecular formula C19H19NO3S B2932008 Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797737-36-0](/img/structure/B2932008.png)
Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as BTM, is a chemical compound that has been widely studied for its potential therapeutic applications. BTM is a synthetic compound that belongs to the class of thiazepine derivatives, which have been found to possess a range of pharmacological properties.
科学的研究の応用
Chemical Transformations and Complexation
Benzo[d][1,3]dioxol-5-yl derivatives have been utilized in chemical transformations. For instance, benzoxazole-based ligands, synthesized from similar structural frameworks, have shown versatility in their reactions with metal ions, leading to the formation of various complexes. These complexes exhibit complex redox properties and distinct structural features (Iasco et al., 2012).
Neuroprotective and Antioxidant Activities
Studies on benzoxazine derivatives, structurally related to benzo[d][1,3]dioxol-5-yl compounds, have demonstrated significant neuroprotective and antioxidant properties. These compounds are effective in preventing ATP level decline in hypoxic conditions and show potent neuroprotective effects in brain damage models (Largeron et al., 2001).
Antimicrobial and Analgesic Properties
Another application is seen in the synthesis of benzoxazole derivatives, which have been tested for antimicrobial and analgesic activities. These compounds, including those with benzoxazol-2-yl structures, show pronounced antimicrobial effects and exhibit binding profiles with high receptor affinity (Jayanna et al., 2013).
Anticancer Potential
Compounds incorporating benzo[d][1,3]dioxole and 1,4-thiazepine structures have shown remarkable antitumor activities. These novel compounds exhibit significant synergistic antitumor properties and have been assessed for anti-proliferative activities against various cancer cell lines (Wu et al., 2017).
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl derivatives, similar to benzo[d][1,3]dioxol-5-yl compounds, have been identified as new chemotypes with potential anti-mycobacterial activity. These compounds have shown promising results against the Mycobacterium tuberculosis strain and low cytotoxicity, indicating their therapeutic potential (Pancholia et al., 2016).
特性
IUPAC Name |
1,3-benzodioxol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(15-6-7-16-17(12-15)23-13-22-16)20-9-8-18(24-11-10-20)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGVLEGOQXHSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2931925.png)
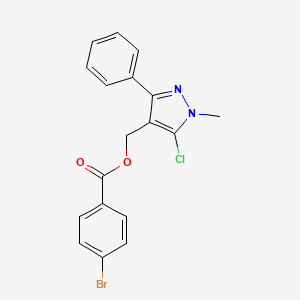
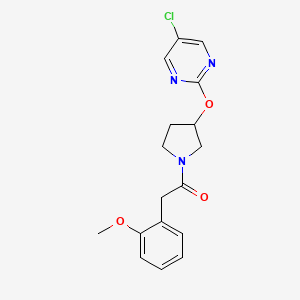
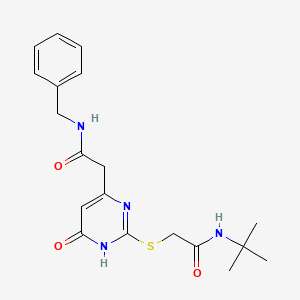
![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)
![(Z)-ethyl 3-allyl-2-((2-phenylquinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2931930.png)
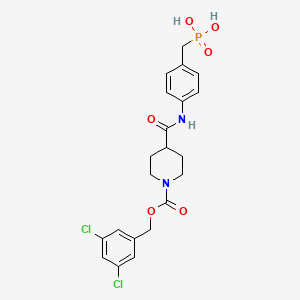
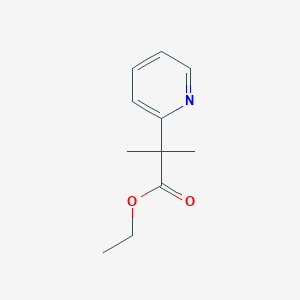
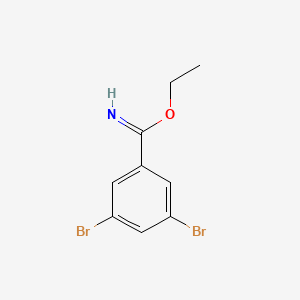
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)
